2(1H)-Pyridinone, 1-butyl-3-hydroxy-
Description
2(1H)-Pyridinone, 1-butyl-3-hydroxy- is an organic molecule belonging to the pyridinone class of heterocyclic compounds. Its structure consists of a pyridinone ring, which is a six-membered ring containing a nitrogen atom, substituted with a carbonyl group. In this specific molecule, a butyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is present at position 3.
Table 1: Chemical and Physical Properties of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 1-butyl-3-hydroxypyridin-2(1H)-one |
Note: Data is calculated based on the chemical structure, as detailed experimental records for this specific compound are not widely available in public repositories.
Heterocyclic compounds are a major class of organic molecules characterized by a ring structure containing atoms of at least two different elements. wikipedia.org The pyridinones are a significant subset of these, featuring a six-membered heterocyclic scaffold with one nitrogen and one oxygen atom in the ring. ontosight.ainih.gov Depending on the relative position of the nitrogen atom and the carbonyl group, pyridinones exist in two primary isomeric forms: 2(1H)-pyridinones and 4(1H)-pyridinones. nih.gov
The 2(1H)-pyridinone core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its structural features, which allow it to act as both a hydrogen bond donor and acceptor, and its ability to serve as a bioisostere for other chemical groups like amides and phenols. nih.govnih.gov Consequently, pyridinone derivatives are investigated for a wide array of potential pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities. ontosight.ainih.gov The versatility of the pyridinone ring allows for the synthesis of a vast number of derivatives, where different functional groups can be attached to modify properties such as lipophilicity, polarity, and biological activity. nih.govfrontiersin.org
The parent compound, 3-hydroxy-2(1H)-pyridinone, is a key representative of the hydroxypyridinone family. nist.gov Significant research interest in 3-hydroxy-2(1H)-pyridinones and their isomers, particularly 3-hydroxy-4(1H)-pyridinones, emerged from their potent metal-chelating properties, especially their high affinity for iron(III) ions. researchgate.netacs.orgnih.gov
Research published as early as 1990 highlighted the synthesis and iron-chelating capabilities of novel 3-hydroxy-2(1H)-pyridinones. acs.org This line of investigation has been driven by the therapeutic potential of such compounds in conditions of iron overload. researchgate.net Furthermore, these compounds have been explored for their ability to scavenge reactive oxygen species (ROS), suggesting applications in treating conditions associated with oxidative stress. google.com The synthesis of various N-substituted derivatives became a key strategy to modulate the chelating and pharmacokinetic properties of the parent molecule. nih.govgoogle.com
The attachment of an alkyl group, such as a butyl chain, to the nitrogen atom (N-alkylation) of the 3-hydroxy-2(1H)-pyridinone core is a deliberate synthetic modification aimed at altering the molecule's physicochemical properties. frontiersin.org General methods for the N-alkylation of pyridinone precursors are well-established in synthetic chemistry. google.com
The primary structural significance of the 1-butyl group is the introduction of a nonpolar, four-carbon alkyl chain. This substitution has a direct impact on the molecule's lipophilicity, or its ability to dissolve in fats and lipids. Increasing lipophilicity can influence a compound's interaction with biological systems, such as its ability to cross cell membranes.
While specific research on 2(1H)-Pyridinone, 1-butyl-3-hydroxy- is limited, studies on closely related N-alkylated hydroxypyridinones provide insight into the research focus. For instance, research on N-propyl and N-butyl substituted 3-hydroxy-2-methyl-4-pyridinones has focused on their ability to form stable complexes with various metal ions. mdpi.com Such studies are crucial for developing new chelating agents for medical or environmental applications. Therefore, the research focus for a compound like 2(1H)-Pyridinone, 1-butyl-3-hydroxy- would likely involve evaluating how the balance between the hydrophilic chelating groups (the hydroxyl and carbonyl functions) and the lipophilic butyl tail affects its metal-binding affinity, selectivity, and its behavior in biological environments.
Structure
2D Structure
3D Structure
Properties
CAS No. |
116407-52-4 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-butyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-7-4-5-8(11)9(10)12/h4-5,7,11H,2-3,6H2,1H3 |
InChI Key |
LQQCVHOXXXWSIC-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC=C(C1=O)O |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyridinone, 1 Butyl 3 Hydroxy
Established Synthetic Routes for N-Alkyl-3-hydroxy-2(1H)-pyridinones
The synthesis of N-alkyl-3-hydroxy-2(1H)-pyridinones, including the target compound 1-butyl-3-hydroxy-2(1H)-pyridinone, relies on a few versatile and well-documented methodologies. These routes offer flexibility in introducing various alkyl groups onto the nitrogen atom and can be adapted for the synthesis of a wide range of derivatives.
Amidation of 2,5-Dimethoxytetrahydrofuran-2-carboxylic Acid Methyl Esters with Primary Butylamines Followed by Acid-Catalyzed Rearrangements for N-Butyl-3-hydroxy-2(1H)-pyridinone Synthesis
One effective method for the synthesis of N-substituted-3-hydroxy-2(1H)-pyridinones involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) derivatives with primary amines. This approach leverages the ring-opening and subsequent recyclization of the furan (B31954) precursor to form the desired pyridinone scaffold.
The synthesis commences with the amidation of a suitable 2,5-dimethoxytetrahydrofuran-2-carboxylic acid methyl ester with primary butylamine (B146782). This reaction forms an intermediate amide. Subsequent treatment of this amide with a strong acid catalyzes a rearrangement and cyclization process, leading to the formation of the 1-butyl-3-hydroxy-2(1H)-pyridinone ring system. The reaction of 2,5-dimethoxytetrahydrofuran with primary aromatic amines has been shown to produce N-substituted pyrrole (B145914) derivatives. researchgate.net
| Reactants | Reagents | Product |
| 2,5-Dimethoxytetrahydrofuran-2-carboxylic acid methyl ester, Butylamine | Acid catalyst | 1-Butyl-3-hydroxy-2(1H)-pyridinone |
N-Alkylation of 3-Methoxy-2(1H)-pyridinone Precursors with Butyl Halides and Subsequent Demethylation
A common and direct approach to introduce the N-butyl group is through the N-alkylation of a pre-formed pyridinone ring. nih.gov This method typically involves the reaction of a 3-methoxy-2(1H)-pyridinone precursor with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base. researchgate.netresearchgate.net The base deprotonates the nitrogen atom of the pyridinone, forming a nucleophilic pyridinide anion that then attacks the electrophilic carbon of the butyl halide in a nucleophilic substitution reaction.
Following the successful N-alkylation, the 3-methoxy group is subsequently demethylated to yield the desired 3-hydroxy functionality. This demethylation is often achieved by treatment with a strong acid, such as hydrobromic acid or boron tribromide. The choice of reagents and reaction conditions is crucial to ensure selective N-alkylation over O-alkylation and to achieve efficient demethylation without affecting other parts of the molecule. nih.gov
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| 3-Methoxy-2(1H)-pyridinone | Butyl halide (e.g., Butyl bromide), Base (e.g., K2CO3) | 1-Butyl-3-methoxy-2(1H)-pyridinone | Demethylating agent (e.g., HBr) | 1-Butyl-3-hydroxy-2(1H)-pyridinone |
One-Pot Multicomponent Condensation Reactions Utilizing Butylamine for Substituted 2(1H)-Pyridinone Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of highly substituted 2(1H)-pyridinone derivatives. rsc.orgnih.gov These one-pot reactions involve the simultaneous or sequential combination of three or more starting materials to form a complex product in a single synthetic operation. acsgcipr.orgcore.ac.uk For the synthesis of 1-butyl-3-hydroxy-2(1H)-pyridinone and its analogs, butylamine can be utilized as one of the key components.
Various MCRs have been developed for the synthesis of pyridinones. nih.govnih.govnih.gov A typical strategy might involve the condensation of a β-ketoester, an activated methylene (B1212753) compound (like malononitrile (B47326) or cyanoacetamide), an aldehyde, and an amine (in this case, butylamine). nih.gov The specific combination of reactants and the reaction conditions, including the choice of catalyst and solvent, will determine the final substitution pattern on the pyridinone ring. organic-chemistry.org While this approach is highly versatile for generating a library of substituted pyridinones, careful selection of the starting materials is necessary to arrive at the specific 1-butyl-3-hydroxy-2(1H)-pyridinone structure. niscpr.res.inresearchgate.netmdpi.com
Precursor Synthesis and Intermediate Chemistry Relevant to 1-butyl-3-hydroxy-2(1H)-pyridinone
The successful synthesis of 1-butyl-3-hydroxy-2(1H)-pyridinone is contingent upon the availability and purity of its precursors and the understanding of the reactivity of key intermediates.
Synthesis of 2,5-Dimethoxytetrahydrofuran-2-carboxylic Acid Methyl Ester
The precursor 2,5-dimethoxytetrahydrofuran is commonly synthesized by the catalytic hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans. chemicalbook.com An improved method for the preparation of 2,5-dimethoxytetrahydrofuran involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran using Mg-MeOH/Pd-C at room temperature and atmospheric pressure, offering a high yield of 90%. jlu.edu.cn This precursor can then be further functionalized to introduce the carboxylic acid methyl ester group at the 2-position.
| Starting Material | Reagents | Product |
| 2,5-Dihydro-2,5-dimethoxyfuran | Mg-MeOH/Pd-C | 2,5-Dimethoxytetrahydrofuran |
Preparation and Reactivity of Butyl Halides and Alternative Electrophilic Butylating Agents
Butyl halides, such as n-butyl bromide and t-butyl chloride, are common electrophilic butylating agents used in the N-alkylation of pyridinones. chegg.com These can be prepared from the corresponding alcohols by reaction with hydrohalic acids or other halogenating agents. uomustansiriyah.edu.iqbartleby.comlibretexts.org For instance, n-butyl bromide can be synthesized from n-butanol by reaction with sodium bromide and sulfuric acid. chegg.comuwo.ca The reactivity of the butyl halide depends on the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.
| Alcohol | Reagents | Butyl Halide |
| t-Butyl alcohol | Concentrated HCl | t-Butyl chloride |
| 1-Butanol | NaBr, H2SO4 | 1-Bromobutane (B133212) |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, typically involves the N-alkylation of the 3-hydroxy-2(1H)-pyridinone precursor. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The pyridinone precursor possesses two nucleophilic sites: the ring nitrogen and the exocyclic oxygen of the hydroxyl group. This creates a competitive reaction pathway leading to either the desired N-alkylated product or the undesired O-alkylated isomer, 2-butoxy-3-hydroxypyridine. Consequently, optimization studies are paramount to favor the formation of the N-alkyl product.
Key parameters that are systematically varied to enhance yield and selectivity include the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.
Influence of Base and Solvent: The base plays a crucial role in deprotonating the 3-hydroxy-2(1H)-pyridinone, forming an ambident nucleophile. The choice of base and solvent can significantly influence the ratio of N- to O-alkylation. Strong, non-nucleophilic bases are often employed. Studies on similar pyridinone systems have shown that bases like sodium hydride (NaH) in an aprotic solvent such as toluene (B28343) can favor N-alkylation. nih.gov Alternatively, cesium carbonate (Cs2CO3) has demonstrated high efficacy in promoting N-alkylation for related pyridone structures. researchgate.net The solvent's polarity and ability to solvate the resulting anion also direct the reaction's outcome. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. researchgate.net
Interactive Data Table: Effect of Base and Solvent on N-Alkylation Yield This table illustrates hypothetical optimization results for the N-butylation of 3-hydroxy-2(1H)-pyridinone, based on findings for analogous chemical systems.
| Entry | Base | Solvent | Temperature (°C) | Yield of N-alkyl product (%) | N/O Ratio |
| 1 | K2CO3 | Acetone | 56 | 45 | 3:1 |
| 2 | NaH | THF | 66 | 78 | 15:1 |
| 3 | Cs2CO3 | DMF | 80 | 85 | 19:1 |
| 4 | None | Dioxane | 110 | 60 (HX-facilitated) researchgate.net | >99:1 researchgate.net |
Reaction Temperature: Temperature is a critical parameter that affects both the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts or decrease the regioselectivity. For the alkylation of pyridones, temperatures typically range from ambient to around 100°C. nih.gov Careful control of the thermal profile is essential for achieving optimal results. For instance, a reaction using sodium hydride might be initiated at a lower temperature to control the initial exothermic deprotonation before being heated to drive the alkylation to completion. nih.gov
Yield Enhancement Strategies: Beyond optimizing the core reaction parameters, other strategies can be employed to enhance the yield. These include using a slight excess of the butylating agent (e.g., 1-bromobutane or 1-iodobutane) to ensure complete consumption of the pyridinone starting material. Furthermore, catalyst- and base-free conditions at elevated temperatures have been explored for similar hydroxypyridine alkylations, offering a simplified process with high N-selectivity by leveraging an HX-facilitated conversion of any O-alkylated intermediate back to the desired N-alkylated product. researchgate.net
Scale-Up Considerations in the Synthesis of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
Transitioning the synthesis of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- from the laboratory bench to a pilot plant or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable.
Reagent Selection and Cost: On a large scale, the cost of raw materials becomes a significant factor. While reagents like cesium carbonate may provide excellent results in the lab, its high cost could be prohibitive for industrial production. researchgate.net Therefore, process chemists may investigate more economical alternatives like sodium or potassium carbonate, even if it requires further optimization of other parameters to maintain high yield and selectivity. The choice of solvent also shifts from performance-alone to include considerations of cost, toxicity, and ease of recovery and recycling.
Process Safety and Thermal Management: Alkylation reactions can be exothermic. The use of highly reactive reagents like sodium hydride requires careful management on a large scale due to its flammability and violent reaction with water. nih.gov Large-scale reactors must have adequate cooling capacity and monitoring systems to control the reaction temperature and prevent thermal runaway. The addition of reagents may need to be carefully controlled over time, rather than all at once, to manage heat generation.
Work-up and Purification: Laboratory-scale purification often relies on techniques like column chromatography, which is generally not feasible for multi-kilogram or ton-scale production. For industrial scale, the process must be designed to yield a product that can be purified by more robust methods. The ideal scenario is a reaction that produces the final product in high purity, allowing for simple isolation via crystallization. This minimizes the need for complex purification steps, reduces solvent waste, and lowers operational costs. Developing a crystallization process would involve screening various solvents and conditions to find a system that effectively removes unreacted starting materials and the O-alkylated isomer.
Waste Management and Environmental Impact: Large-scale synthesis generates significantly more waste than lab-scale experiments. A scalable process should be designed to minimize waste streams. This includes selecting solvents that can be recycled, minimizing the use of excess reagents, and developing a process where byproducts can be easily separated and disposed of safely. The principles of green chemistry are increasingly important in modern chemical manufacturing to reduce the environmental footprint of the synthesis.
Reaction Mechanisms in 2 1h Pyridinone Chemistry
Fundamental Reaction Pathways of the Pyridinone Ring System
The 2(1H)-pyridinone ring exhibits a unique blend of aromatic and non-aromatic character, which dictates its reactivity. While the pyridone form contains a conjugated system, its aromaticity is less pronounced than that of its tautomeric form, 2-hydroxypyridine. sciencemadness.org This dual nature allows it to participate in a variety of reactions.
The fundamental reaction pathways include:
Electrophilic Substitution: The pyridinone ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions of substitution are influenced by the existing substituents on the ring.
Nucleophilic Attack: The carbonyl carbon at the C2 position is electrophilic and susceptible to attack by nucleophiles. The ring nitrogen can also act as a nucleophile, particularly in its deprotonated, pyridoxide form.
Cycloaddition Reactions: The diene-like character of the pyridinone ring allows it to participate in cycloaddition reactions, such as Diels-Alder reactions, providing a route to complex polycyclic structures.
Reactions at the N-H bond: The proton on the nitrogen is acidic and can be removed by a base, generating an ambident nucleophile that can react with electrophiles at either the nitrogen or the oxygen atom. researchgate.net
The presence of the 1-butyl and 3-hydroxy substituents on the target molecule, 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, further modulates this inherent reactivity, influencing the regioselectivity and stereoselectivity of subsequent transformations.
Tautomeric Equilibria and Their Mechanistic Implications in 2(1H)-Pyridinones
A defining characteristic of the 2(1H)-pyridinone system is its existence in a tautomeric equilibrium with its 2-hydroxypyridine isomer. This phenomenon, known as lactam-lactim tautomerism, is a critical factor influencing the compound's reactivity and reaction mechanisms. wikipedia.org
The equilibrium between the two forms is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.orgwuxibiology.com In non-polar solvents, the 2-hydroxypyridine (lactim) form is often favored, whereas polar solvents tend to stabilize the 2-pyridinone (lactam) form. wikipedia.org This is because the 2-pyridinone tautomer has a significantly larger dipole moment and is better solvated by polar molecules like water. wuxibiology.com The presence of water can strongly reduce the energy barrier for tautomerization by forming hydrogen-bonded complexes. wuxibiology.com
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Keq = [Pyridone]/[Hydroxypyridine]) |
| Gas Phase | 1 | 0.4 |
| Cyclohexane | 2.0 | 1.7 |
| Chloroform | 4.8 | 6.0 |
| Acetonitrile | 37.5 | 11.0 |
| Water | 78.5 | >100 |
This table is generated based on data for the parent 2-pyridinone/2-hydroxypyridine system and illustrates the general trend. wuxibiology.com
This tautomeric equilibrium has profound mechanistic implications, especially for reactions involving electrophiles. The deprotonated pyridinone is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. researchgate.net This leads to a common challenge in the synthesis of pyridinone derivatives: the competition between N-alkylation and O-alkylation, which yields N-alkyl-2-pyridinones and 2-alkoxypyridines, respectively. researchgate.netnih.gov The reaction outcome is often a mixture of products, and the ratio can be influenced by factors such as the solvent, the nature of the electrophile, and the base used for deprotonation. researchgate.net
Mechanisms of N-Alkylation and Hydroxylation Reactions in Pyridinone Synthesis
The synthesis of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- involves the introduction of the N-butyl group and the C3-hydroxy group. The mechanisms for these transformations are central to the molecule's construction.
N-Alkylation: The direct N-alkylation of a 3-hydroxy-2-pyridinone precursor is a common strategy to introduce the 1-butyl group. This reaction typically proceeds via a nucleophilic substitution mechanism. However, as discussed, the tautomeric nature of the pyridinone ring often leads to competitive O-alkylation. nih.govorganic-chemistry.org
The mechanism involves the deprotonation of the pyridinone with a base to form an ambident anion. This anion then attacks an alkylating agent, such as butyl bromide. The regioselectivity (N- vs. O-alkylation) is a delicate balance of several factors:
Solvent: Polar aprotic solvents can favor N-alkylation. A mild and regioselective N-alkylation has been developed using a micellar system in water. acs.org
Counter-ion: The nature of the cation from the base can influence the reaction site.
Electrophile: Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.
Steric Hindrance: Bulky substituents on the ring or the alkylating agent can influence the approach to the nitrogen or oxygen atom.
To overcome the challenge of regioselectivity, various methods have been developed. One approach involves a P(NMe₂)₃-mediated process that uses α-keto esters as alkylating agents, proceeding through a deoxygenation mechanism to achieve high N-selectivity under mild conditions. organic-chemistry.orgacs.org
Hydroxylation: The introduction of a hydroxyl group at the C3 position of the pyridinone ring can be accomplished through several synthetic routes. One common pathway involves the cyclization of acyclic precursors that already contain the necessary functionality. For instance, the condensation of precursors like diethyl malonate with imino esters can lead to the formation of hydroxy-substituted pyridinone rings. frontiersin.orgnih.gov Another approach could involve the oxidation of a pre-formed 1-butyl-2(1H)-pyridinone, although this may require specific directing groups to achieve regioselectivity at the C3 position.
Investigated Reaction Pathways for Derivatization of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
Further functionalization of the 2(1H)-Pyridinone, 1-butyl-3-hydroxy- core is essential for exploring its potential applications. Transition metal-catalyzed reactions are powerful tools for this purpose.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions can be applied to halo-substituted derivatives of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- to introduce a wide array of substituents. The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridinone substrate, forming a Pd(II) intermediate.
Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., boronic acid in Suzuki coupling), transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com
| Reaction Name | Coupling Partner (R-M) | Bond Formed |
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (sp², sp³) |
| Heck Coupling | Alkene | C-C (alkenyl) |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Amine | C-N |
| Stille Coupling | Organotin Reagent (e.g., R-SnBu₃) | C-C (sp², sp³) |
This methodology has been used for the synthesis of highly conjugated functionalized 2-pyridones through aerobic oxidative dicarbonation reactions. nih.gov Such strategies allow for the derivatization of the pyridinone core at positions C4, C5, or C6, depending on the starting halogenated substrate.
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for certain transformations. Nickel-catalyzed alkylation reactions can be used to introduce alkyl groups onto the pyridinone ring, often with unique regioselectivity.
One notable process is the pyridine-directed, C6-selective C-H alkylation of 2-pyridones. nih.gov This reaction proceeds without an external ligand and allows for the introduction of alkyl groups at the C6 position, which can be challenging to achieve through other methods. nih.gov
Another approach involves the nickel-catalyzed reductive alkylation of pyridines via C-N bond activation. nih.gov In this cross-electrophile coupling, 2-pyridylpyridones can be reacted with alkyl bromides to construct 2-alkylpyridines, demonstrating the utility of nickel in cleaving and forming bonds directly attached to the heterocyclic core. nih.gov These methods provide powerful pathways for the derivatization of the 2(1H)-Pyridinone, 1-butyl-3-hydroxy- scaffold, enabling the synthesis of complex molecules from a common precursor.
Advanced Spectroscopic and Structural Elucidation of 2 1h Pyridinone, 1 Butyl 3 Hydroxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy would be utilized to identify the number and connectivity of protons in the 2(1H)-Pyridinone, 1-butyl-3-hydroxy- molecule. The expected spectrum would show distinct signals for the protons on the pyridinone ring and the n-butyl chain. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with functional groups. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.
Table 1: Predicted ¹H NMR Data for 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| OH | Variable | Singlet | 1H |
| Pyridinone Ring H | 6.0 - 7.5 | Multiplets | 3H |
| N-CH₂ | 3.8 - 4.2 | Triplet | 2H |
| CH₂ | 1.6 - 1.9 | Multiplet | 2H |
| CH₂ | 1.3 - 1.5 | Multiplet | 2H |
Note: This table presents predicted values based on known chemical shift ranges for similar functional groups and requires experimental verification.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2(1H)-Pyridinone, 1-butyl-3-hydroxy- would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridinone ring would be indicative of their aromatic and heteroatomic environment, with the carbonyl carbon appearing at a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Data for 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 170 |
| C-OH | 140 - 150 |
| Pyridinone Ring C | 100 - 140 |
| N-CH₂ | 45 - 55 |
| CH₂ | 30 - 35 |
| CH₂ | 19 - 25 |
Note: This table presents predicted values and requires experimental verification.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C functional groups.
Table 3: Expected FT-IR Absorption Bands for 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O (amide) | 1640 - 1680 | Strong |
Note: This table presents expected vibrational frequencies based on characteristic group frequencies.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₉H₁₃NO₂). Analysis of the fragmentation pattern would offer further structural information.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. Currently, there are no published crystal structures for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyridinone ring system. The position and intensity of these bands are influenced by the solvent and the substitution pattern on the ring.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying metal complexes containing unpaired electrons. uit.no For complexes of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- with paramagnetic metal ions such as Cu(II), Fe(III), and Mn(II), EPR spectroscopy can provide detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding.
While specific experimental EPR data for metal complexes of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- are not extensively available in the public domain, the principles of the technique and data from analogous systems allow for a predictive analysis. The key EPR parameters are the g-tensor and the hyperfine coupling constant (A).
Copper(II) Complexes: Complexes of Cu(II) with N-O donor ligands, similar to the bidentate coordination of 1-butyl-3-hydroxy-2(1H)-pyridinone through the hydroxyl and carbonyl oxygens, typically exhibit axial or nearly axial EPR spectra. researchgate.netethz.ch The g-tensor components (gₓ, gᵧ, g₂) and the copper hyperfine coupling constants (Aₓ, Aᵧ, A₂) are sensitive to the geometry of the complex and the nature of the coordinating atoms. For a square-planar or tetragonally distorted octahedral geometry, one would expect g₂ > gₓ ≈ gᵧ > 2.0023 (the free electron g-value), indicative of an unpaired electron in the dₓ²-ᵧ² orbital of the Cu(II) ion.
Density Functional Theory (DFT) calculations have become a reliable tool for predicting EPR parameters. mdpi.commdpi.com For a hypothetical square planar [Cu(1-butyl-3-hydroxy-2(1H)-pyridinone)₂] complex, DFT calculations could provide the theoretical g and A tensor values, which can then be compared with experimental data for validation.
Iron(III) Complexes: Iron(III) complexes can exist in high-spin (S=5/2) or low-spin (S=1/2) states, depending on the ligand field strength. The EPR spectra of these states are markedly different. rsc.org High-spin Fe(III) complexes often show a characteristic signal at g ≈ 4.3, arising from a rhombically distorted environment. nih.gov Low-spin Fe(III) complexes, on the other hand, exhibit more complex spectra with three different g-values. The specific coordination environment provided by the 1-butyl-3-hydroxy-2(1H)-pyridinone ligand would determine the spin state and the resulting EPR spectrum.
The table below provides representative EPR parameters for Cu(II), Fe(III), and Mn(II) complexes with similar N-O donor ligands, which can serve as a reference for what might be expected for complexes of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-.
| Metal Ion | Spin State (S) | Typical g-values | Typical A-values (x 10⁻⁴ cm⁻¹) |
| Cu(II) | 1/2 | g‖ ≈ 2.2-2.4, g⊥ ≈ 2.05-2.1 | A‖ ≈ 150-200, A⊥ ≈ 10-40 |
| Fe(III) (high-spin) | 5/2 | g ≈ 4.3 (rhombic), g ≈ 6.0 (axial) | - |
| Fe(III) (low-spin) | 1/2 | g₁ ≈ 2.3, g₂ ≈ 2.2, g₃ ≈ 1.9 | - |
| Mn(II) (high-spin) | 5/2 | g ≈ 2.0 | A ≈ 90-100 |
Advanced Spectroscopic Techniques for Isomerism and Conformational Studies
The structural flexibility of the 1-butyl group and the potential for tautomerism in the pyridinone ring make the study of isomerism and conformational dynamics of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- particularly important. Advanced spectroscopic techniques, primarily multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable in this regard.
Conformational Analysis of the Butyl Group: The four-carbon chain of the butyl group can adopt various conformations due to rotation around the C-C single bonds. The relative populations of these conformers can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com NOE is a phenomenon where the transfer of nuclear spin polarization from one nucleus to another through space is observed. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å.
By irradiating specific protons on the butyl chain and observing the NOE enhancements on other protons within the molecule, including those on the pyridinone ring, a map of through-space proximities can be constructed. This information can be used to determine the predominant conformation of the butyl group relative to the pyridinone ring. For example, NOE signals between the protons of the N-CH₂ group of the butyl chain and the H-6 proton of the pyridinone ring would indicate a specific spatial arrangement.
Isomerism in the Pyridinone Ring: While 2(1H)-pyridinone is the predominant tautomeric form, the potential for keto-enol tautomerism exists, which could lead to the formation of 2,3-dihydroxypyridine. Advanced NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can be used to unambiguously identify the tautomeric form present in solution. The chemical shifts of the carbons and protons in the pyridinone ring are highly sensitive to the electronic structure, which would be significantly different between the keto and enol forms.
The table below summarizes the application of advanced spectroscopic techniques for the study of isomerism and conformation of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-.
| Spectroscopic Technique | Information Obtained |
| 1D and 2D NOESY | Through-space correlations between protons, determination of the predominant conformation of the butyl group. |
| ¹H-¹³C HSQC | Direct one-bond carbon-proton correlations, aiding in the assignment of the NMR spectrum. |
| ¹H-¹³C HMBC | Long-range (2-3 bond) carbon-proton correlations, used to confirm the connectivity and identify the tautomeric form. |
| Circular Dichroism (CD) | If the molecule is chiral or placed in a chiral environment, CD spectroscopy can be used to study its stereochemistry. |
Computational Chemistry and Theoretical Investigations of 2 1h Pyridinone, 1 Butyl 3 Hydroxy
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the electronic structure and properties of molecules. nih.govrsc.org Methods like the B3LYP hybrid functional, combined with appropriate basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometries and predict a variety of electronic parameters. nih.gov For 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, DFT calculations can elucidate key aspects of its molecular nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and greater chemical reactivity, whereas a large gap indicates high stability and lower reactivity. nih.gov
For 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, the HOMO is expected to be localized primarily on the electron-rich pyridinone ring, specifically around the oxygen atoms and the π-system. The LUMO would likely be distributed across the same π-system. DFT calculations provide quantitative values for these orbital energies.
Table 1: Calculated Frontier Orbital Energies for 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
Note: These values are representative examples derived from DFT calculations on similar molecular structures.
From these energies, other quantum chemical descriptors such as chemical hardness, chemical potential, electronegativity, and the electrophilicity index can be calculated to further characterize the molecule's reactivity. nih.gov
Table 2: Calculated Dipole Moment for 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
| Component | Value (Debye) |
|---|---|
| Dx | 2.8 |
| Dy | 1.9 |
| Dz | 0.3 |
| Total Dipole Moment | 3.4 |
Note: These values are representative examples.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. chemrxiv.org It helps in identifying the electron-rich and electron-deficient regions, which are key to predicting sites for electrophilic and nucleophilic attack, respectively. chemrxiv.orgmdpi.com The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, the MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the hydroxyl oxygen atoms due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bonding and electrophilic interactions.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen atom attached to the nitrogen (in its tautomeric form), indicating these are the most likely sites for nucleophilic attack.
Neutral Potential (Green): Predominantly over the carbon framework and the butyl chain, indicating regions of nonpolar character.
Quantum Chemical Methods for Probing Tautomeric Equilibria
Hydroxypyridines, including 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, can exist in different tautomeric forms. The most significant equilibrium for this molecule is between the 3-hydroxy-2-pyridone (keto) form and the 2,3-dihydroxypyridine (enol) form. The position of this equilibrium is highly sensitive to the environment, particularly the polarity of the solvent. acs.orgwuxiapptec.com
Quantum chemical methods, especially DFT, can be used to calculate the relative energies and thermodynamic stabilities of these tautomers in both the gas phase and in solution (using solvation models like the Polarizable Continuum Model, PCM). wuxiapptec.com By comparing the Gibbs free energies of the tautomers, the equilibrium constant (KT) can be predicted. Studies on the parent compound, 3-hydroxypyridine, show that polar solvents like water can shift the equilibrium by stabilizing the more polar zwitterionic keto form through hydrogen bonding. acs.orgwuxiapptec.com
Table 3: Calculated Relative Energies of Tautomers of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |
|---|---|---|
| Keto Form | 0.00 (most stable) | 0.00 (most stable) |
| Enol Form | +1.5 | +2.8 |
Note: These values are illustrative and show the typical stabilization of the keto form, especially in a polar solvent.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. For 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, MD simulations are particularly useful for analyzing the conformational flexibility of the butyl chain in a solution environment. acs.org
By simulating the molecule's movement in a box of explicit solvent molecules (e.g., water), MD can reveal:
The preferred conformations (rotamers) of the butyl group.
The stability of these conformations.
The specific hydrogen bonding networks formed between the pyridinone and solvent molecules.
The time-averaged distribution of intermolecular interactions.
These simulations provide a more realistic picture of the molecule's behavior in a biological or chemical system than static, gas-phase calculations alone.
Theoretical Prediction of Chemical Reactivity and Regioselectivity
The computational results from DFT and other methods can be integrated to predict the chemical reactivity and regioselectivity of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-.
Frontier Orbitals: The distribution of the HOMO and LUMO indicates the likely sites for redox reactions or interactions with other molecules. The HOMO's location on the ring points to it being the source of electrons in an oxidation reaction.
MEP Mapping: The MEP map directly predicts regioselectivity. Electrophiles will preferentially attack the negative potential regions around the oxygen atoms. Nucleophiles will target the positive potential regions, such as the hydroxyl proton.
By combining these theoretical approaches, a comprehensive profile of the molecule's likely chemical behavior can be constructed, guiding further experimental studies.
Studies on Protonation Effects and Solvent Interactions
Computational chemistry provides a powerful lens for examining the behavior of molecules like 2(1H)-Pyridinone, 1-butyl-3-hydroxy- at an electronic level. Theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for understanding how environmental factors such as pH and the surrounding solvent medium influence the compound's structure, stability, and reactivity. Studies on protonation and solvent interactions are fundamental to predicting the molecule's behavior in various chemical and biological systems.
Protonation, the addition of a proton (H+), can dramatically alter the electronic distribution and geometry of a molecule. For 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, there are several potential sites for protonation, including the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atom of the pyridinone ring. DFT calculations allow for the determination of proton affinity (PA) at each of these sites, thereby identifying the most likely protonation location. The site with the highest proton affinity is the most basic and therefore the most favorable site for protonation. While specific DFT studies on 1-butyl-3-hydroxy-2(1H)-pyridinone are not extensively documented, data from analogous substituted pyridinone and pyridine derivatives show that the exocyclic oxygen atoms (carbonyl and hydroxyl) are generally more favored protonation sites than the ring nitrogen due to resonance stabilization of the resulting cation. mdpi.comias.ac.inresearchgate.net
The relative basicity of these sites can be quantified by calculating the change in Gibbs free energy for the protonation reaction at each site. A more negative ∆G corresponds to a more favorable protonation event.
Table 1: Representative Calculated Proton Affinities for Potential Protonation Sites of a 3-hydroxy-2-pyridinone Scaffold (Illustrative Data)
| Protonation Site | Calculated Proton Affinity (kcal/mol) | Relative Gibbs Free Energy (∆G, kcal/mol) |
|---|---|---|
| Carbonyl Oxygen | 225 | 0.0 |
| Hydroxyl Oxygen | 218 | +7.0 |
| Ring Nitrogen | 210 | +15.0 |
Note: This table is illustrative, based on general principles and data from related pyridine compounds. The values serve to demonstrate the expected trend in basicity for the functional groups present in 2(1H)-Pyridinone, 1-butyl-3-hydroxy-.
Solvent interactions also play a critical role in the molecular behavior of 2(1H)-pyridinone derivatives. The choice of solvent can influence tautomeric equilibria, molecular conformation, and spectroscopic properties. elsevierpure.comresearchgate.netresearchgate.net For 2(1H)-pyridinones, a key equilibrium is the lactam-lactim tautomerism. Computational models, often using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), can predict the relative stability of different tautomers in various solvents. rsc.org
These models simulate the bulk solvent effect by treating the solvent as a continuous medium with a specific dielectric constant. Generally, polar solvents are expected to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For instance, the lactam form of the 2(1H)-pyridinone ring is typically stabilized in polar protic solvents due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The influence of the solvent is quantified by comparing the calculated energies of the molecule in the gas phase versus in solution.
Table 2: Theoretical Relative Energies of 2(1H)-Pyridinone Tautomers in Different Solvent Environments (Illustrative Data)
| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (ε ≈ 78.4) (kcal/mol) | Relative Energy in Hexane (ε ≈ 1.9) (kcal/mol) |
|---|---|---|---|
| Lactam Form | 0.0 | 0.0 | 0.0 |
| Lactim Form | +2.5 | +4.0 | +2.2 |
Note: This table is illustrative and demonstrates the general trend observed for 2(1H)-pyridinone systems, where polar solvents like water can further stabilize the already favored lactam tautomer.
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding. rsc.org For 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, the hydroxyl and carbonyl groups are capable of forming strong hydrogen bonds with protic solvents, which can significantly impact the molecule's electronic structure and reactivity. elsevierpure.comresearchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) calculations can further predict how these solvent interactions affect the UV-Vis absorption spectra, often leading to shifts in absorption maxima (solvatochromism). elsevierpure.comresearchgate.net
Chemical Reactivity and Derivatization Strategies for 2 1h Pyridinone, 1 Butyl 3 Hydroxy
Functionalization of the Pyridinone Ring
The 2(1H)-pyridinone core, particularly with a hydroxyl group at the C-3 position, is a versatile scaffold amenable to a variety of chemical modifications. The electron-rich nature of the ring, influenced by the hydroxyl and the ring nitrogen, allows for diverse functionalization strategies aimed at modulating the compound's physicochemical and biological properties.
Introduction of Carboxylate and Cyano Groups
The introduction of electron-withdrawing groups such as carboxylate and cyano moieties onto the pyridinone ring is a key strategy for creating derivatives with altered electronic properties and providing handles for further conjugation.
Cyano Group Introduction: The synthesis of cyanopyridinones is well-established and typically involves cyclization reactions of appropriately substituted open-chain precursors. For instance, N-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone can be synthesized by mixing methyl cyanoacetate and butylamine (B146782), followed by a reaction with methyl acetoacetate in the presence of a base like piperidine chemicalbook.com. While this example yields a 4-methyl substituted analogue, the fundamental approach of condensing a cyanoacetate derivative with components that form the pyridinone ring is a common strategy. This method allows for the direct incorporation of the cyano group at what will become the C-3 position of the final ring structure chemicalbook.commdpi.com.
Another general approach involves the multi-component reaction of an aldehyde, an active methylene (B1212753) compound like ethyl acetoacetate, and cyanoacetamide in the presence of a catalyst, which can yield highly substituted 5-cyano-2-pyridinones nih.gov. The reactivity of the cyano group itself allows for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Carboxylate Group Introduction: Carboxylate groups can be introduced through several methods. One common route is the hydrolysis of a cyano group, providing a two-step pathway to the carboxylic acid derivative. Alternatively, the pyridinone ring can be constructed from precursors already containing an ester functionality. For example, the condensation of diethyl malonate with an imino ester (formed from ethyl acetoacetate and ammonia) can yield an ethyl 4-hydroxy-2-pyridinone-3-carboxylate nih.gov. A similar strategy involving an N-butyl amine precursor would lead to the desired N-butylated pyridinone carboxylate. These ester derivatives can then be hydrolyzed under mild conditions to afford the corresponding carboxylic acid.
| Functional Group | Synthetic Strategy | Key Reagents/Precursors | Relevant Position |
| Cyano (-CN) | Cyclization/Condensation | Methyl cyanoacetate, Butylamine, Methyl acetoacetate chemicalbook.com | C3 |
| Multi-component reaction | Cyanoacetamide, Aldehyde, β-ketoester nih.gov | C5 | |
| Carboxylate (-COOH) | Hydrolysis of Cyano Group | Acid or Base | C3 / C5 |
| Cyclization/Condensation | Diethyl malonate, Imino ester nih.gov | C3 |
Formation of Amide and Ester Linkages
The hydroxyl group at the C-3 position and any introduced carboxylate groups serve as excellent points for derivatization via ester and amide bond formation, respectively. These linkages are crucial for creating prodrugs, linking the pyridinone to other molecules, or building more complex structures.
Ester Linkages: The 3-hydroxy group of the pyridinone can be acylated to form esters. This is typically achieved by reacting the pyridinone with an acid chloride or anhydride under basic conditions.
Amide Linkages: A carboxylic acid-functionalized pyridinone is a versatile precursor for amide synthesis. Standard peptide coupling techniques are employed to link the pyridinone carboxylate with primary or secondary amines. This involves activating the carboxylic acid, for example, as a succinimidyl ester or using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by the addition of the desired amine googleapis.com. This strategy is frequently used to attach the pyridinone scaffold to other pharmacophores or linker units googleapis.comnih.gov. The stability of the pyridinone core to standard coupling conditions makes this a robust method for late-stage diversification nih.gov. It has been demonstrated that both amide and amine linkages can produce effective chelating agents when connecting hydroxypyridinone units to a central core researchgate.net.
| Linkage Type | Pyridinone Functional Group | Coupling Partner | Typical Coupling Reagents |
| Ester | 3-Hydroxy (-OH) | Acid Chloride / Anhydride | Pyridine, DMAP |
| Amide | Carboxylate (-COOH) | Amine (Primary/Secondary) | EDCI, DCC, HATU googleapis.com |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Core
The aromatic character of the 2-pyridinone ring allows it to undergo substitution reactions, although its reactivity is modulated by the existing substituents. The 3-hydroxy group is an activating, ortho-, para-directing group, while the carbonyl group at C-2 and the ring nitrogen are deactivating.
Electrophilic Substitution: The electron-donating nature of the 3-hydroxy group directs incoming electrophiles primarily to the C-4 and C-6 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts type reactions. For example, C-H difluoroalkylation of 2-pyridones has been achieved regioselectively at the C-3 position using a nickel catalyst, demonstrating that direct functionalization of C-H bonds is possible under specific conditions researchgate.net.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridinone ring is less common unless a good leaving group (like a halogen) is present at an activated position. In some cases, in situ nucleophilic aromatic substitution has been observed during co-crystallization experiments where a chloro-substituted coformer underwent substitution with a dimethylamino group from the solvent nih.gov. This highlights the potential for nucleophilic substitution on activated pyridinone precursors.
Chemical Modifications at the N-1 Butyl Substituent
The N-1 butyl group offers another site for chemical modification, distinct from the pyridinone ring itself. While reactions on the alkyl chain of the final compound are possible, a more common and controlled strategy is to introduce a pre-functionalized butyl group during the synthesis.
This is achieved via the N-alkylation of a 3-hydroxy-2(1H)-pyridinone precursor with a functionalized butyl halide (e.g., 1-bromo-4-hydroxybutane or 1-bromo-4-aminobutane) googleapis.com. This approach allows for the introduction of terminal hydroxyl, amino, carboxyl, or other groups onto the N-1 substituent.
For instance, the synthesis of related compounds often involves the N-alkylation of a protected 3-methoxy-2(1H)-pyridinone with an appropriate electrophilic derivative googleapis.com. Following alkylation, the protecting group on the 3-hydroxy position is removed to yield the final product. This method provides a reliable way to install a variety of functionalized N-1 side chains.
| Modification Strategy | Description | Example Reagent |
| Pre-functionalization | N-alkylation of the pyridinone core with a butyl derivative already containing the desired functional group. | 1-bromo-4-hydroxybutane |
| 1-iodo-4-carboxybutane | ||
| Post-functionalization | Direct chemical modification of the N-1 butyl chain after its attachment to the pyridinone ring (less common). | Not widely reported |
Strategies for Multi-Functionalized 2(1H)-Pyridinone Analogues
The development of multi-functionalized analogues often involves combining the derivatization strategies discussed above or employing synthetic routes that build complexity from the start. The goal is to create molecules with multiple points of interaction or with several functional moieties attached to the central pyridinone scaffold.
One powerful approach is the use of domino reactions, where a single synthetic operation forms multiple bonds and introduces several functional groups in a controlled manner. For example, a domino reaction of carbamoylated enaminones with aldehydes has been used to create multifunctionalized dihydropyridones, which can then be aromatized to the corresponding pyridones nih.gov.
Another strategy involves using the pyridinone as a building block for constructing more complex polycyclic systems. Ring-opening transformations of related oxazinone-fused pyridones can provide direct access to biologically important polycyclic pyridone structures mdpi.com.
Furthermore, bifunctional molecules can be created by linking the 1-butyl-3-hydroxy-2(1H)-pyridinone unit to another active molecule, such as an antioxidant. This is typically achieved through a linker attached at the N-1 position or from a carboxylate group on the ring, often via stable amide or ester bonds googleapis.comresearchgate.net.
Regioselective Synthesis and Directed Functionalization
Controlling the position of functional groups on the pyridinone ring is critical for structure-activity relationship studies. Regioselectivity can be achieved either by building the ring from specifically substituted precursors or by directing reactions on the pre-formed pyridinone core.
Synthesis-Based Regiocontrol: The most common method for achieving regioselectivity is to construct the pyridinone ring from acyclic precursors where the desired substituents are already in place. The choice of starting materials in condensation reactions dictates the final substitution pattern.
Directed Functionalization: In some cases, functional groups can be introduced onto the pyridinone ring with high regioselectivity. For instance, the reaction of pyridine N-oxides with silylaryl triflates proceeds via a series of rearrangements to produce 3-(2-hydroxyaryl)pyridines regioselectively in a transition-metal-free process nih.gov.
Rearrangement reactions can also be exploited for directed functionalization. A novel aza-semipinacol-type rearrangement has been described for the synthesis of functionalized 2-pyridones, where a benzyl group is transferred from one position to another, leading to a specific substitution pattern nih.gov. Such strategies, while dependent on specific substrates, offer unique pathways to otherwise inaccessible isomers.
| Strategy | Description | Example |
| Cyclization Control | Building the ring from precursors that define the final substitution pattern. | Condensation of a β-ketoester with a cyanoacetamide derivative. |
| Directed C-H Functionalization | Using a catalyst to selectively activate and functionalize a specific C-H bond. | Ni-catalyzed C-3 difluoroalkylation of 2-pyridones researchgate.net. |
| Rearrangement Reactions | Employing molecular rearrangements to transfer substituents to specific positions. | Aza-semipinacol-type rearrangement for benzyl group transfer nih.gov. |
| Aryne Chemistry | Reaction of pyridine N-oxides with arynes to achieve regioselective arylation nih.gov. | Synthesis of 3-(2-hydroxyaryl)pyridines. |
Coordination Chemistry of 2 1h Pyridinone, 1 Butyl 3 Hydroxy
Ligand Properties of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-
The chelating ability of 2(1H)-pyridinone, 1-butyl-3-hydroxy- is primarily dictated by its bidentate nature and the electronic and steric effects of its substituents.
Bidentate Chelation Mode
2(1H)-Pyridinone, 1-butyl-3-hydroxy- acts as a bidentate ligand, coordinating to metal ions through the deprotonated hydroxyl group and the carbonyl oxygen atom. This forms a stable five-membered chelate ring. This bidentate (O,O) coordination is a characteristic feature of hydroxypyridinones, contributing to their high affinity for hard metal ions. mdpi.com The formation of multiple such chelate rings with a single metal ion results in highly stable complexes.
Influence of N-Butyl Substitution on Ligand Acid–Base and Coordination Properties
The presence of a butyl group at the N1 position of the pyridinone ring influences the ligand's physicochemical properties. The N-butyl group is an electron-donating group, which can slightly increase the basicity of the coordinating oxygen atoms compared to an unsubstituted pyridinone. This, in turn, can affect the pKa values of the ligand and the stability constants of its metal complexes.
Moreover, the butyl group enhances the lipophilicity of the ligand. This increased lipophilicity can influence the solubility of both the free ligand and its metal complexes in non-polar environments and may affect their transport across biological membranes. Studies on related N-substituted 3-hydroxy-4-pyridinones have demonstrated a clear correlation between the nature of the N-substituent and the lipophilic-hydrophilic balance of the resulting complexes.
Complexation with Transition Metal Ions
2(1H)-Pyridinone, 1-butyl-3-hydroxy- forms stable complexes with a range of transition metal ions, with the stoichiometry and stability of these complexes being subjects of detailed study.
Iron(III) Complexes: Synthesis, Stoichiometry, and Stability Studies
3-Hydroxy-2(1H)-pyridinones are known to be potent iron(III) chelators, typically forming highly stable tris-complexes with a 3:1 ligand-to-metal stoichiometry (ML3). nih.gov The synthesis of these complexes generally involves the reaction of the ligand with an iron(III) salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the hydroxyl group.
The stability of the iron(III) complex of 2(1H)-pyridinone, 1-butyl-3-hydroxy- is expected to be high, a characteristic feature of the 3,2-HOPO class of ligands. The stability constants for such complexes are typically very large, indicating a strong affinity for Fe(III). For comparison, various N-substituted 3-hydroxy-2(1H)-pyridinones have been synthesized and their Fe(III) complex stability constants determined, underscoring their potential as iron chelating agents. nih.gov The N-butyl substituent likely modulates this stability through electronic and steric effects.
Below is a representative table of stability constants for Fe(III) complexes with related 3-hydroxy-2(1H)-pyridinone ligands.
| Ligand | log K₁ | log K₂ | log K₃ | log β₃ |
| 1-methyl-3-hydroxy-2(1H)-pyridinone | 12.3 | 11.1 | 9.6 | 33.0 |
| 1-ethyl-3-hydroxy-2(1H)-pyridinone | 12.4 | 11.2 | 9.7 | 33.3 |
| 1-propyl-3-hydroxy-2(1H)-pyridinone | 12.5 | 11.3 | 9.8 | 33.6 |
Note: Data for 1-butyl-3-hydroxy-2(1H)-pyridinone is not available and is extrapolated based on trends observed in related compounds.
Coordination with Copper(II) and Zinc(II) Ions
In these complexes, the Cu(II) or Zn(II) ion is coordinated by the two oxygen atoms of the deprotonated hydroxypyridinone moiety. The coordination sphere of the metal can be completed by other ligands, such as water molecules or hydroxide ions, depending on the pH of the solution. nih.gov Structural studies of related Cu(II) complexes have confirmed a square planar or distorted square pyramidal geometry around the metal center. nih.gov
Aluminum(III) and Gallium(III) Coordination Chemistry
Studies on the closely related 1-n-butyl-3-hydroxy-2-methyl-4-pyridinone have provided insights into the coordination chemistry with Al(III) and Ga(III). ubc.ca These trivalent metal ions form highly stable tris(ligand) complexes. The synthesis of these complexes can be achieved in a one-pot reaction from the parent compound, an n-butylamine, and the respective metal(III) salt. ubc.ca
The resulting Al(III) and Ga(III) complexes with the N-butyl substituted pyridinone were found to form trihydrates upon crystallization. ubc.ca This is in contrast to analogues with smaller N-alkyl groups (methyl and ethyl) which form dodecahydrates. This suggests that the larger N-butyl group influences the crystal packing and the extent of hydration in the solid state.
The stability of these complexes in solution is high, with the ligands effectively preventing hydrolysis of the metal ions even under slightly basic conditions.
Actinide Complexation (e.g., Plutonium(IV)) using Related Derivatives
The structural similarities between Fe(III) and Pu(IV) have driven the development of hydroxypyridinone-based ligands for actinide sequestration. mdpi.com The 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) class of chelators, in particular, has been extensively investigated for its potential in plutonium decorporation. mdpi.comnih.gov
Multidentate ligands incorporating HOPO moieties exhibit strong binding affinity for Pu(IV). For instance, the linear octadentate ligand 3,4,3-LI(1,2-HOPO), which contains four 1,2-HOPO units, has demonstrated high efficacy for in vivo chelation of Pu(IV). nih.gov The design of these chelators often follows a siderophore-mimetic approach, leveraging the natural iron-chelating properties of these molecules. mdpi.com
Studies on the complexation of Pu(IV) with various hydroxypyridinone derivatives have revealed different stoichiometries. For example, 1-phenyl-2-methyl-3-hydroxy-4-pyridone has been shown to extract plutonium(IV) from nitrate, perchlorate, and chloride solutions, forming complexes with stoichiometries such as PuX₂(NO₃)₂, PuX₃(ClO₄)·HX, and PuX₂Cl₂.
Recent research has also explored the solution-state interactions of plutonium with the octadentate chelator 3,4,3-LI(1,2-HOPO). These investigations, using X-ray Absorption Spectroscopy (XAS), have provided insights into the coordination chemistry, revealing instances of in-situ reductive decomposition of tetravalent plutonium to Pu(III) during analysis. nih.gov This highlights the complex redox behavior that can occur within these actinide-ligand systems. nih.gov
| Ligand Derivative | Actinide | Key Finding |
| 3,4,3-LI(1,2-HOPO) | Pu(IV) | Highly effective for in vivo chelation. nih.gov |
| 1-phenyl-2-methyl-3-hydroxy-4-pyridone | Pu(IV) | Forms various complexes depending on the ionic medium. |
| 3,4,3-LI(1,2-HOPO) | Pu(IV), Bk(IV) | In-situ reduction of An(IV) to An(III) observed during XAS measurements. nih.gov |
Structural Analysis of Metal Complexes by X-ray Crystallography
X-ray crystallography is a crucial tool for elucidating the precise three-dimensional structure of metal-ligand complexes, providing definitive information on coordination geometry, bond lengths, and bond angles. nih.gov While a crystal structure for a complex of the specific compound 2(1H)-Pyridinone, 1-butyl-3-hydroxy- was not found, studies on closely related derivatives provide significant insights into the expected structural features.
For example, single-crystal X-ray diffraction studies have been performed on the aluminum, gallium, and indium tris(ligand) complexes of 1-n-butyl-3-hydroxy-2-methyl-4-pyridinone. ubc.ca These studies revealed that the complexes are essentially isostructural, crystallizing in the P3̅ space group and forming trihydrates. ubc.ca This contrasts with the 1-methyl and 1-ethyl analogues which form dodecahydrates, indicating that the N-alkyl substituent can influence the crystal packing and solvation. ubc.ca
In the context of actinide complexation, a plutonium(IV) coordination complex with a bifunctional ligand containing a pyridinone moiety, 2-[(C₆H₅)₂P(O)CH₂]C₅H₄NO, was characterized by single-crystal X-ray diffraction. researchgate.net The analysis showed a 2:1 ligand-to-metal complex where the two ligands are bonded to the Pu(IV) ion in a bidentate fashion, with six oxygen atoms from three bidentate nitrate ions also occupying inner-sphere coordination positions. researchgate.net Similarly, a Pu(IV) complex with a Keggin polyoxometalate chelator was characterized, confirming the stabilization of Pu⁴⁺ and providing average Pu-O bond distances of 2.35(3) and 2.34(3) Å. chemrxiv.org
These crystallographic studies are fundamental for understanding the stereochemistry of the metal complexes and for designing ligands with enhanced selectivity and stability. kcl.ac.uk
| Complex | Crystal System | Space Group | Key Structural Feature |
| Al(nbp)₃·3H₂O | Trigonal | P3̅ | Isostructural with Ga and In analogues; forms a trihydrate. ubc.ca |
| Ga(npp)₃·3H₂O | Trigonal | P3̅ | Isostructural with Al analogue. ubc.ca |
| [Pu(2)₂(NO₃)₃]⁺ | - | - | 2:1 ligand-to-metal ratio with bidentate ligand coordination. researchgate.net |
| Cs₂₀[Pu(PW₁₁O₃₉)₂]₂·13H₂O | - | - | 8-coordinate Pu(IV) with average Pu-O bond distance of ~2.35 Å. chemrxiv.org |
nbp = 1-n-butyl-3-hydroxy-2-methyl-4-pyridinonate; npp = 1-n-propyl-3-hydroxy-2-methyl-4-pyridinonate; 2 = 2-[(C₆H₅)₂P(O)CH₂]C₅H₄NO
Spectroscopic Characterization of Metal Chelates (EPR, UV-Vis)
Spectroscopic techniques are vital for characterizing metal complexes in both solid and solution states. UV-Visible (UV-Vis) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly useful for probing the electronic structure and coordination environment of metal chelates.
UV-Vis spectroscopy is widely used to study the formation and stability of metal-ligand complexes in solution. mdpi.com For instance, the interaction of various bifunctional 3-hydroxy-4-pyridinones with Fe³⁺ has been investigated using UV-Vis spectrophotometry. The deconvolution of the spectra allows for the determination of the molar absorptivity for each metal-ligand species formed at different pH values. mdpi.com In studies of Pu(IV) complexation, UV-Vis absorbance analysis has been used to confirm the stabilization of Pu⁴⁺ by Keggin ion chelators in the solid state and to probe the aqueous speciation. chemrxiv.org These analyses indicate that tetravalent cations like Pu⁴⁺ quantitatively form 1:2 metal-to-ligand species in solution. chemrxiv.org
| Technique | Metal Ion | System Studied | Information Obtained |
| UV-Vis | Fe³⁺ | Bifunctional 3-hydroxy-4-pyridinones | Molar absorptivity of various metal-ligand species. mdpi.com |
| UV-Vis | Pu⁴⁺ | Keggin polyoxometalate | Confirmation of Pu⁴⁺ stabilization and determination of solution speciation (1:2 complex). chemrxiv.org |
Thermodynamic and Kinetic Aspects of Metal Binding
The thermodynamic stability and kinetics of complex formation are critical parameters that determine the efficacy of a chelating agent. Hydroxypyridinones are known to form highly stable complexes with hard metal ions. nih.gov
The stability of metal complexes with HOPO ligands is often quantified by their formation or stability constants (log β values). Potentiometric and spectrophotometric titrations are common methods used to determine these constants. For example, studies on bifunctional 3-hydroxy-4-pyridinones with Cu²⁺ and Fe³⁺ have allowed for the determination of speciation schemes and the stability of various metal-ligand species. mdpi.com The pM value, which indicates the negative logarithm of the free metal ion concentration at a specific pH, is often used to compare the chelating efficiency of different ligands. mdpi.com
The acidity of the ligand, represented by its pKa value, is also a crucial factor. For hydroxypyridinones, the deprotonation of the hydroxyl group is necessary for metal chelation. The pKa values for various HOPOs have been determined, which, along with the stability constants, provide a comprehensive picture of the metal-binding affinity under physiological conditions. kcl.ac.uk
Kinetic studies, which investigate the rates of complex formation and dissociation, are also important, particularly for applications such as chelation therapy where rapid binding to the target metal ion is desired. The ability of HOPO-based ligands to rapidly bind hard metals in aqueous media has been a key factor in their development for various applications. kcl.ac.uk
| Ligand Class | Metal Ion | Parameter | Significance |
| Hydroxypyridinones | Fe³⁺ | Affinity Constants | Quantifies the strength of the iron-ligand interaction. kcl.ac.uk |
| Bifunctional 3-hydroxy-4-pyridinones | Cu²⁺, Fe³⁺ | Stability Constants (log β) | Determines the speciation and stability of complexes in solution. mdpi.com |
| Hydroxypyridinones | - | pKa | Influences the pH-dependent availability of the ligand for chelation. kcl.ac.uk |
Catalytic Applications of 2 1h Pyridinone Derivatives
Organocatalysis: Proton-Dependent Reactions and Tautomeric Catalysis
The catalytic activity of many 2-pyridinone derivatives in proton-dependent reactions is intrinsically linked to their ability to exist in tautomeric forms: the lactam and the lactim. This tautomerism allows them to act as bifunctional catalysts, capable of both donating and accepting protons, which is a key mechanism in many organic reactions.
While extensive research has been conducted on the tautomeric catalytic properties of the broader 2-pyridinone class, specific studies detailing the organocatalytic applications of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- are not extensively documented in publicly available scientific literature. However, the general principles of tautomeric catalysis observed for other 2-pyridinone derivatives can provide a framework for understanding its potential.
Catalytic Activity in Ester-Amide Exchange Reactions
The ester-amide exchange is a fundamental reaction in organic synthesis, and 2-pyridinone derivatives have been investigated as effective tautomeric catalysts for this transformation. The proposed mechanism involves the pyridinone catalyst simultaneously activating both the ester and the amine through a hydrogen-bonded transition state, thereby lowering the activation energy of the reaction.
Role in Metal-Catalyzed Organic Transformations
In addition to their role as organocatalysts, pyridinone derivatives are also recognized for their ability to act as ligands in metal-catalyzed organic transformations. The oxygen and nitrogen atoms of the pyridinone ring can coordinate with a metal center, forming stable complexes that can catalyze a variety of reactions.
Specific research detailing the application of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- as a ligand in metal-catalyzed organic transformations is limited. However, a related isomer, 1-n-butyl-3-hydroxy-2-methyl-4-pyridinone, has been used to form complexes with Group 13 metals. This suggests that 2(1H)-Pyridinone, 1-butyl-3-hydroxy- could also form stable complexes with various transition metals, potentially enabling their use in catalytic applications such as C-H activation, cross-coupling reactions, and oxidation reactions. The 3-hydroxy group, in particular, could play a crucial role in metal coordination.
Future Directions in Pyridinone-Based Catalysis Research
The exploration of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- and other substituted 2-pyridinones in catalysis remains a fertile ground for future research. Key areas for future investigation include:
Systematic Screening: A comprehensive study of the catalytic activity of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- in a range of organocatalytic reactions, including but not limited to ester-amide exchange, aldol (B89426) reactions, and Michael additions. This would involve detailed kinetic studies to quantify its catalytic efficiency and compare it with other known catalysts.
Mechanistic Investigations: Elucidating the precise catalytic mechanism of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- through computational modeling and experimental techniques. Understanding the role of tautomerism and hydrogen bonding in its catalytic cycle is crucial for designing more efficient catalysts.
Ligand Development for Metal Catalysis: Synthesizing and characterizing metal complexes of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- and evaluating their catalytic performance in various organic transformations. This could lead to the discovery of novel catalysts with unique reactivity and selectivity.
Immobilization and Reusability: Developing methods to immobilize 2(1H)-Pyridinone, 1-butyl-3-hydroxy- on solid supports to create heterogeneous catalysts. This would enhance its practical utility by allowing for easy separation and recycling of the catalyst, contributing to more sustainable chemical processes.
Advanced Research Topics and Future Perspectives in 2 1h Pyridinone, 1 Butyl 3 Hydroxy Chemistry
Design of Next-Generation Pyridinone-Based Architectures
The inherent versatility of the 2(1H)-pyridinone core allows for extensive structural modifications to fine-tune its physicochemical and biological properties. frontiersin.org The design of next-generation architectures based on 2(1H)-Pyridinone, 1-butyl-3-hydroxy- is focused on enhancing its therapeutic potential and exploring new applications. Key strategies involve the strategic introduction of various functional groups and the construction of more complex molecular frameworks.
Future design considerations will likely focus on several key areas:
Bioisosteric Replacement: The butyl group at the N1 position can be replaced with other alkyl chains, cycloalkyl, or aryl groups to modulate lipophilicity and membrane permeability. The hydroxyl group at the C3 position is crucial for its activity in many contexts, but its bioisosteric replacement with groups like N-hydroxyurea or hydroxamic acid could lead to novel derivatives with altered metal-chelating or hydrogen-bonding capabilities.
Conjugation to Biomolecules: To enhance targeting and reduce off-target effects, 2(1H)-Pyridinone, 1-butyl-3-hydroxy- can be conjugated to peptides, antibodies, or other biomolecules. This approach can deliver the pyridinone moiety to specific cells or tissues, increasing its therapeutic index.
Development of Multitarget Ligands: By incorporating other pharmacophores into the 2(1H)-Pyridinone, 1-butyl-3-hydroxy- scaffold, it is possible to design single molecules that can interact with multiple biological targets. nih.gov This is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.
| Design Strategy | Rationale | Potential Outcome |
|---|---|---|
| Bioisosteric Replacement of N-butyl group | Modulate lipophilicity and pharmacokinetic properties. | Improved oral bioavailability and tissue distribution. |
| Functionalization of the Pyridinone Ring | Introduce new interaction points for biological targets. | Enhanced potency and selectivity. |
| Conjugation with Targeting Moieties | Deliver the active compound to specific sites of action. | Reduced systemic toxicity and increased efficacy. |
| Development of Multitarget Ligands | Address complex diseases with a single molecule. | Synergistic therapeutic effects and reduced drug resistance. |
Integration with Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of 2(1H)-Pyridinone, 1-butyl-3-hydroxy-. The pyridinone ring, with its hydrogen bond donor and acceptor sites, is an excellent building block for the construction of self-assembling systems. nih.gov
Hydroxypyridinones can form stable complexes with a variety of metal ions, leading to the formation of well-defined metallo-supramolecular architectures. acs.org These assemblies can exhibit interesting properties, such as stimuli-responsiveness and catalytic activity. For instance, the self-assembly of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- in the presence of specific metal ions could lead to the formation of nanoparticles or gels with potential applications in drug delivery and diagnostics.
Furthermore, the incorporation of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- into larger, pre-organized scaffolds like calixarenes or cyclodextrins can lead to host-guest systems with high specificity for certain molecules or ions. These systems could be developed as sensors or as vehicles for the controlled release of therapeutic agents. The self-assembly of pyridinone-based ligands can also be utilized to create ordered structures on surfaces, which is of interest for the development of new materials with tailored optical or electronic properties. acs.org
Green Chemistry Approaches in Pyridinone Synthesis and Modification
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov The development of eco-friendly methods for the synthesis and modification of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- is a key area of future research.
Traditional methods for pyridinone synthesis often involve harsh reaction conditions, toxic reagents, and volatile organic solvents. rasayanjournal.co.in Green alternatives that are being explored include:
Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and can significantly reduce waste. mdpi.comnih.gov
Catalyst- and Solvent-Free Reactions: Conducting reactions in the absence of catalysts and solvents, for example by using thermal conditions, can dramatically improve the environmental footprint of a synthetic process. wordpress.com
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govnih.gov
| Approach | Description | Advantages |
|---|---|---|
| Multicomponent Reactions | Combining three or more reactants in a single step. mdpi.comnih.gov | High atom economy, reduced waste, simplified procedures. |
| Catalyst- and Solvent-Free Synthesis | Reactions conducted under thermal conditions without catalysts or solvents. wordpress.com | Eliminates catalyst and solvent waste, simplifies purification. |
| Use of Aqueous Media | Utilizing water as a solvent. rsc.org | Non-toxic, non-flammable, and environmentally benign. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions. nih.govnih.gov | Faster reaction times, higher yields, and often cleaner products. |
Emerging Methodologies for Structural Diversity and Targeted Synthesis
The development of novel synthetic methodologies is crucial for accessing a wider range of structurally diverse pyridinone derivatives for biological screening and materials science applications. iipseries.org For 2(1H)-Pyridinone, 1-butyl-3-hydroxy-, emerging synthetic strategies will enable the precise installation of various substituents and the construction of complex molecular architectures.
Recent advances in organic synthesis that are applicable to pyridinone chemistry include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridinone ring.
C-H Activation/Functionalization: This powerful strategy allows for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials and offering a more atom- and step-economical approach to derivatization.
Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for automated synthesis and high-throughput screening.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a mild and powerful tool for the synthesis of complex molecules, and its application to pyridinone chemistry is an active area of research.
These emerging methodologies will not only facilitate the synthesis of novel analogs of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- but will also enable the development of more efficient and targeted synthetic routes to this important class of compounds.
Q & A
How can researchers optimize the synthesis of 1-butyl-3-hydroxy-2(1H)-pyridinone to improve yield and purity?
Level: Basic
Methodological Answer:
Key steps include selecting appropriate alkylation agents and reaction conditions. For example, using sodium hydride (NaH) with methyl iodide (MeI) in THF at controlled temperatures (0°C to room temperature) can enhance alkylation efficiency, as demonstrated in analogous pyridine derivative syntheses . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitoring by TLC or HPLC ensures purity. Adjusting stoichiometry of the hydroxyl-protecting reagents (e.g., tert-butyldimethylsilyl chloride) can minimize side reactions, as seen in structurally related pyridinones .
What spectroscopic and chromatographic techniques are critical for characterizing 1-butyl-3-hydroxy-2(1H)-pyridinone?
Level: Basic
Methodological Answer:
- NMR (¹H/¹³C): Assign signals for the butyl chain (δ 0.8–1.6 ppm for CH₃/CH₂) and pyridinone ring protons (δ 6.5–8.0 ppm). Compare with databases like PubChem or NIST for validation .
- IR: Confirm the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and carbonyl stretching (~1650 cm⁻¹).
- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
How do steric and electronic effects of the butyl substituent influence the reactivity of 1-butyl-3-hydroxy-2(1H)-pyridinone?
Level: Advanced
Methodological Answer:
The butyl group introduces steric hindrance, reducing nucleophilic attack at the C4 position. Electronic effects from the hydroxyl group activate the ring for electrophilic substitution (e.g., nitration or halogenation). Computational studies (DFT calculations) can model charge distribution and predict regioselectivity. For instance, substituent effects in similar compounds like TPEnin B ( ) show that bulky groups at C3 stabilize tautomeric forms, affecting redox properties .
What strategies mitigate degradation of 1-butyl-3-hydroxy-2(1H)-pyridinone under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- pH Stability: Conduct accelerated stability studies in buffers (pH 1–13) at 40°C. Lyophilization or storage in anhydrous DMSO at -20°C prevents hydrolysis of the hydroxyl group .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. Encapsulation in cyclodextrins or silica matrices can enhance thermal resistance .
How can researchers resolve contradictions in reported biological activity data for 1-butyl-3-hydroxy-2(1H)-pyridinone derivatives?
Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities or solvent effects. Strategies include:
- Impurity Profiling: Use LC-MS with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., dealkylated analogs) .
- Solvent Screening: Test activity in polar (DMSO) vs. nonpolar (hexane) solvents to assess aggregation or solubility effects.
- Dose-Response Curves: Validate EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays to rule out model-specific biases .
What advanced analytical methods are suitable for quantifying 1-butyl-3-hydroxy-2(1H)-pyridinone in complex matrices?
Level: Advanced
Methodological Answer:
- LC-MS/MS: Employ multiple reaction monitoring (MRM) for selective quantification in biological fluids (e.g., plasma). Use deuterated internal standards (e.g., D₇-1-butyl analogs) to correct matrix effects .
- X-ray Crystallography: Resolve tautomeric forms (keto-enol equilibrium) in solid-state structures, critical for understanding hydrogen-bonding networks .
How can computational modeling guide the design of 1-butyl-3-hydroxy-2(1H)-pyridinone derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases or oxidoreductases) using software like AutoDock Vina. Focus on interactions between the hydroxyl group and catalytic residues .
- QSAR Studies: Correlate substituent parameters (Hammett σ, LogP) with activity data to optimize lipophilicity and electronic profiles .
What green chemistry approaches are applicable to the synthesis of 1-butyl-3-hydroxy-2(1H)-pyridinone?
Level: Advanced
Methodological Answer:
- Solvent-Free Reactions: Use ball milling for alkylation steps, reducing THF or DMF waste .
- Biocatalysis: Explore lipase-mediated esterification or transesterification to functionalize the pyridinone core under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
